molecular formula C24H19NS B14431377 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione CAS No. 76950-84-0

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione

Cat. No.: B14431377
CAS No.: 76950-84-0
M. Wt: 353.5 g/mol
InChI Key: KDTMXEULBZQRKY-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with benzyl and phenyl groups, as well as a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 4,6-diphenylpyridine-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles or nucleophiles, along with appropriate catalysts, are used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and phenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

    1-Benzyl-4,6-diphenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    4,6-Diphenylpyridine-2-thiol: Lacks the benzyl group.

    1-Benzyl-4-phenylpyridine-2(1H)-thione: Lacks one phenyl group.

Uniqueness: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is unique due to the presence of both benzyl and phenyl groups, as well as the thione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

76950-84-0

Molecular Formula

C24H19NS

Molecular Weight

353.5 g/mol

IUPAC Name

1-benzyl-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C24H19NS/c26-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)25(24)18-19-10-4-1-5-11-19/h1-17H,18H2

InChI Key

KDTMXEULBZQRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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